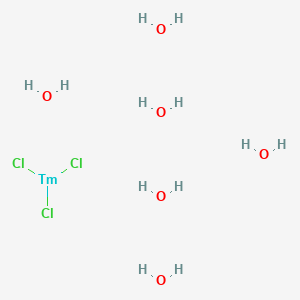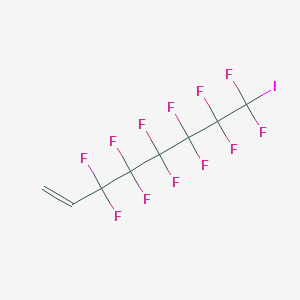
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to an octene backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene typically involves the fluorination of an appropriate precursor, followed by iodination. One common method involves the reaction of a perfluorinated alkene with iodine under specific conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of specialized reactors and controlled environments is crucial to manage the reactivity of fluorinated intermediates and the incorporation of iodine.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Addition Reactions: The double bond in the octene backbone can participate in addition reactions with various reagents.
Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of multiple fluorine atoms may influence the reaction pathways.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include thiols, amines, and alkoxides.
Catalysts: Transition metal catalysts may be used to facilitate addition reactions.
Oxidizing and Reducing Agents: Agents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while addition reactions can result in the formation of saturated or partially saturated compounds.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene exerts its effects is largely dependent on its chemical structure. The presence of multiple fluorine atoms imparts high electronegativity and chemical stability, influencing its reactivity and interactions with other molecules. The iodine atom can act as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,10-diiododecane: Another fluorinated compound with two iodine atoms, used in similar applications.
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene: A related compound with a different fluorination pattern and double bond position.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in surface modification and nanomaterial synthesis.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene is unique due to its specific fluorination pattern and the presence of an iodine atom at the 8th position. This combination of features provides distinct reactivity and stability, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C8H3F12I |
|---|---|
Molecular Weight |
453.99 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-8-iodooct-1-ene |
InChI |
InChI=1S/C8H3F12I/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2 |
InChI Key |
BBIVJXVVPCLWJE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







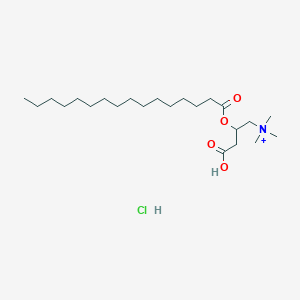

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
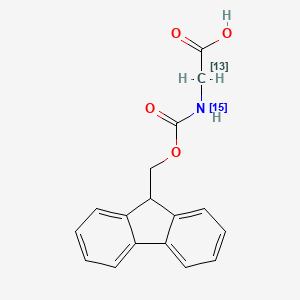
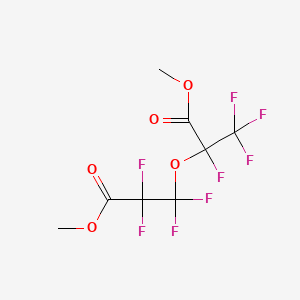
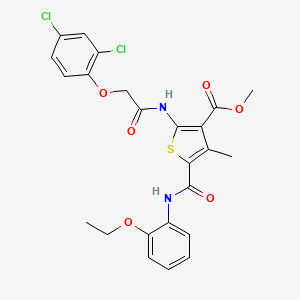

![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
